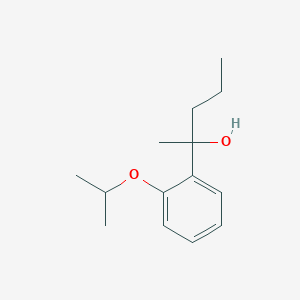

2-(2-iso-Propoxyphenyl)-2-pentanol

Description

2-(2-iso-Propoxyphenyl)-2-pentanol is a secondary alcohol featuring a pentanol backbone with a 2-iso-propoxyphenyl substituent at the second carbon. This compound’s structure combines a branched alkoxy group (iso-propoxy) and an aromatic phenyl ring, conferring unique physicochemical properties such as increased lipophilicity and steric hindrance.

Propriétés

IUPAC Name |

2-(2-propan-2-yloxyphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-5-10-14(4,15)12-8-6-7-9-13(12)16-11(2)3/h6-9,11,15H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTYYVNKECEWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propoxyphenyl)-2-pentanol typically involves the reaction of 2-iso-propoxyphenyl magnesium bromide with pentanal. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete reaction of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 2-(2-iso-Propoxyphenyl)-2-pentanol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-iso-Propoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The iso-propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-iso-Propoxyphenyl)-2-pentanone.

Reduction: Formation of 2-(2-iso-Propoxyphenyl)-2-pentanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(2-iso-Propoxyphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-iso-Propoxyphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(2-iso-Propoxyphenyl)-2-pentanol, highlighting differences in substituents, molecular weight, and applications:

Stereochemical Considerations

Enantiomers of pentanol derivatives exhibit distinct biological and chemical behaviors. For example:

- (R)-2-Pentanol: Preferred substrate in bacterial conversion of chiral epoxides (Km 7.5× higher than (S)-isomer) .

- (S)-2-Pentanol: Key intermediate in synthesizing anti-Alzheimer’s drugs .

- Racemic 2-Pentanol: Used in lipase-catalyzed reactions under microwave irradiation, showing stereoselectivity for (R)-isomer in esterification .

For 2-(2-iso-Propoxyphenyl)-2-pentanol, the iso-propoxy group’s stereochemistry could similarly influence reactivity and binding in catalytic or biological systems.

Physicochemical and Analytical Comparisons

Table 2: Analytical Parameters for Chiral Pentanol Derivatives (GC-MS)

| Parameter | (R)-2-Pentanol | (S)-2-Pentanol |

|---|---|---|

| Linearity Range (mg/L) | 0.08–79.28 | 0.03–29.73 |

| LOD (mg/L) | 0.03 | 0.02 |

| Recovery Rate (%) | 76.76–100.03 | 74.60–121.47 |

These parameters demonstrate the sensitivity of chiral GC-MS in distinguishing enantiomers, a method applicable to 2-(2-iso-Propoxyphenyl)-2-pentanol for purity assessment or metabolic studies.

Activité Biologique

2-(2-iso-Propoxyphenyl)-2-pentanol, also known as a phenolic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with an iso-propoxy group and a pentanol side chain. The molecular formula is , and its IUPAC name is 3-(2-propan-2-yloxyphenyl)pentan-3-ol. This structure contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that 2-(2-iso-Propoxyphenyl)-2-pentanol may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

- Cytotoxicity : In vitro studies have demonstrated that 2-(2-iso-Propoxyphenyl)-2-pentanol can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various phenolic compounds, including 2-(2-iso-Propoxyphenyl)-2-pentanol. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on anti-inflammatory properties, researchers assessed the effects of 2-(2-iso-Propoxyphenyl)-2-pentanol on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay conducted on human breast cancer cell lines revealed that treatment with varying concentrations of 2-(2-iso-Propoxyphenyl)-2-pentanol led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, highlighting its potential therapeutic application in oncology .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(2-iso-Propoxyphenyl)-2-pentanol, it is valuable to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| 2-(2-iso-Propoxyphenyl)-2-pentanol | Yes | Yes | 15 |

| 3-(4-isopropoxyphenyl)-3-butanol | Moderate | Yes | 25 |

| Phenol | Yes | No | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.